molecular formula C5H2BrClN4 B13030022 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13030022
M. Wt: 233.45 g/mol
InChI Key: GCIVILJIVWOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a versatile halogenated heterocyclic compound that serves as a crucial synthetic intermediate in modern drug discovery and medicinal chemistry research. This bifunctional scaffold is particularly valuable for constructing diverse chemical libraries via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling efficient exploration of structure-activity relationships . The triazolopyrazine core is a privileged structure in pharmaceutical development, with research indicating its significance as a core structure in biologically active compounds, including antiplasmodium agents investigated by the Open Source Malaria consortium . Researchers have identified unusual tele-substitution pathways in related triazolopyrazine systems, where reaction conditions can dramatically alter substitution patterns, providing unique opportunities for regioselective functionalization that is valuable for creating targeted molecular architectures . The presence of both bromo and chloro substituents at the 3- and 8-positions offers orthogonal reactivity for sequential functionalization, making this compound an exceptionally flexible building block for developing potential therapeutic agents. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

3-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-5-10-9-4-3(7)8-1-2-11(4)5/h1-2H

InChI Key

GCIVILJIVWOENV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2Br)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

    Formation of the Triazolo-Pyrazine Core: The initial step involves the construction of the triazolo-pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Halogenation: The introduction of bromine and chlorine atoms is usually carried out through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS).

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Coupling Reactions: It can engage in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can facilitate these reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine has been investigated for its efficacy against various bacterial strains and fungi. Studies have shown that the presence of halogen atoms such as bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .

Anticancer Properties
The compound has also been studied for its anticancer potential. Triazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation. Preliminary studies suggest that 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine may inhibit specific kinases associated with tumor growth . Further research is needed to elucidate its mechanism of action and therapeutic efficacy.

Agricultural Science

Pesticidal Activity
In agricultural applications, compounds similar to 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine have been explored as potential pesticides. Their ability to interfere with the biological processes of pests makes them suitable candidates for developing new agrochemicals. The compound's unique structure allows it to target specific pathways in insects while minimizing harm to beneficial organisms .

Herbicide Development
Additionally, the compound may serve as a precursor for developing herbicides. Its structural characteristics can be modified to enhance selectivity towards certain weed species while reducing phytotoxicity to crops . This application is particularly relevant in the context of increasing resistance among weeds to existing herbicides.

Materials Science

Polymer Synthesis
In materials science, 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine can be utilized in synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of triazole rings into polymer matrices can improve their stability and resistance to degradation under environmental stressors .

Nanotechnology Applications
The compound's unique electronic properties make it a candidate for applications in nanotechnology. Research is ongoing into its use in creating nanomaterials that can be employed in sensors or as components in electronic devices . These materials could lead to advancements in various technologies including energy storage and conversion systems.

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryStudy on Antimicrobial ActivityDemonstrated significant inhibition against bacterial strains .
Agricultural SciencePesticidal Efficacy StudyShowed effectiveness as a pesticide with low toxicity to non-target species .
Materials SciencePolymer Enhancement ResearchEnhanced thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Key Structural Features:

  • Core : Fused [1,2,4]triazolo[4,3-a]pyrazine ring system.
  • Substituents : Bromine (position 3) and chlorine (position 8).
  • Molecular Formula : Likely C₅H₂BrClN₄ (based on analog data) .

Comparison with Structural Analogs

The biological and physicochemical properties of triazolo[4,3-a]pyrazines are highly dependent on substituent type and position. Below is a detailed comparison with key analogs:

Halogenated Derivatives

Compound Substituents Synthesis Yield Key Biological Activity Key References
3-Bromo-8-chloro 3-Br, 8-Cl Not reported Hypothesized kinase inhibition Inferred
6-Bromo-8-chloro 6-Br, 8-Cl >95% purity Not reported (structural analog)
3,8-Dichloro 3-Cl, 8-Cl 76.57% (4-step) Anticancer intermediate
8-Chloro-3-(trifluoromethyl) 3-CF₃, 8-Cl 76.57% (optimized) Anticancer intermediate

Key Observations :

  • Synthetic Efficiency : The 3,8-dichloro and 3-trifluoromethyl analogs achieve high yields (~76%) via optimized chlorination or cyclization steps . Bromination protocols (for 3-Br/8-Cl) likely require alternative reagents (e.g., PBr₃ or NBS).
  • Reactivity : Bromine’s larger atomic radius and lower electronegativity (vs. Cl or CF₃) may alter nucleophilic aromatic substitution (SNAr) kinetics at position 3 .

Aryl- and Alkyl-Substituted Derivatives

Compound Substituents Synthesis Yield Biological Activity Key References
8-Chloro-3-phenyl 3-Ph, 8-Cl 80% Anxiolytic activity
3-(Anthracen-9-yl)-8-phenethoxy 3-anthracenyl, 8-OCH₂CH₂Ph 2% Not reported
8-Chloro-3-methyl 3-CH₃, 8-Cl 99% (HCl salt) Safety profiled (no activity data)

Key Observations :

  • Aryl Substituents : Bulky groups (e.g., anthracenyl) reduce synthetic yields (<5%) due to steric hindrance .
  • Alkyl Substituents : Methyl groups (e.g., 3-CH₃) simplify synthesis but may reduce target affinity compared to halogens .

Bioactive Derivatives

Compound Substituents IC₅₀ (c-Met/VEGFR-2) Therapeutic Application Key References
3-(4-Oxo-pyridazinone) 3-pyridazinone moiety <10 nM (c-Met) Anticancer
8-Amino-3-benzyl 3-Bn, 8-NH₂ ED₅₀ = 3 mg/kg (MES) Anticonvulsant

Key Observations :

  • Electron-Withdrawing Groups: CF₃ or pyridazinone moieties enhance kinase inhibition by stabilizing ligand-target interactions .
  • Amino Substituents: 8-NH₂ derivatives (e.g., 8-amino-3-benzyl) show potent anticonvulsant activity but may exhibit reduced solubility .

Physicochemical Properties

Property 3-Bromo-8-chloro 3,8-Dichloro 8-Chloro-3-CF₃
Molecular Weight ~233.45 g/mol 223.00 g/mol 236.56 g/mol
Melting Point Not reported Not reported 175–180°C (dec)
Solubility Low (organic solvents) Similar Moderate (DMF)

Biological Activity

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.

  • IUPAC Name : 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
  • CAS Number : 1334135-75-9
  • Molecular Formula : C5H2BrClN4
  • Molecular Weight : 233.453 g/mol
  • Purity : >95%

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:

  • In vitro Studies : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Among these compounds, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2e3216
Ampicillin168

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored extensively. For example:

  • Cytotoxicity Assays : Compounds containing the triazolo[4,3-a]pyrazine scaffold have been shown to exhibit cytotoxic effects in various cancer cell lines. Notably, one study found that specific derivatives demonstrated stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Table 2: Cytotoxic Activity of Selected Compounds

CompoundIC50 (µM) in MCF-7 CellsIC50 (µM) in MDA-MB-231 Cells
2a1012
Cisplatin1518

The mechanisms underlying the biological activities of triazolo[4,3-a]pyrazine derivatives are multifaceted:

  • Apoptosis Induction : Certain compounds have been shown to induce apoptosis via activation of caspases and modulation of p53 pathways .
  • Autophagy Promotion : Some studies indicate that these compounds enhance autophagic processes in cancer cells, which may contribute to their anticancer effects .
  • Antimicrobial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies illustrate the effectiveness of triazolo[4,3-a]pyrazine derivatives:

  • A study published in Frontiers in Chemistry reported on the synthesis and evaluation of novel derivatives that exhibited significant antibacterial activity against resistant strains of bacteria . The research highlighted the potential for these compounds in treating infections caused by multi-drug resistant pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.